molecular formula C17H17ClN2O2 B3060100 Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate CAS No. 1706446-72-1

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Cat. No. B3060100
CAS RN: 1706446-72-1
M. Wt: 316.8
InChI Key: IWLMCTGUSMQCNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which MTNC is a part of, has been extensively studied . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of MTNC is unique and complex. It is a derivative of the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives like MTNC has been studied in various chemical reactions . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .


Physical And Chemical Properties Analysis

MTNC is a solid substance . Its IUPAC name is 6-benzyl-2-chloro-5,6,7,8-tetrahydro [1,6]naphthyridine . The InChI code is 1S/C15H15ClN2/c16-15-7-6-13-11-18 (9-8-14 (13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 .

Scientific Research Applications

Synthetic Pathways and Chemical Modifications

  • Synthesis of Tetrahydro-1,6-naphthyridine Derivatives

    Research demonstrates the synthesis of compounds related to Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate, highlighting the chemical modification of pyridine derivatives. This includes the synthesis of 5-methyl, 7-methyl, and 8-methyl tetrahydro-1,6-naphthyridine through chemical pathways (Shiozawa et al., 1984).

  • Preparation of Hydrogenated Naphthyridine Derivatives

    Another study describes the preparation of partially hydrogenated 5-hydroxy-1,7-naphthyridine derivatives from ethyl 7-benzyl-5-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate, which is structurally similar to the compound (Messinger & Meyer-Barrientos, 1981).

Reactions and Derivatives 3. Creation of Arylamides: A study focused on the creation of arylamides from 8-benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, a compound closely related to this compound. This process includes treating the ethyl ester with dimagnesylamines, leading to various derivatives (Sigova & Konshin, 1986).

  • Synthesis of Novel Polycyclic Heterocyclic Ring Systems: Research has been conducted on synthesizing novel polycyclic heterocyclic ring systems, including benzo[h][1]benzothieno[2,3-c][1,6]naphthyridine derivatives. This process involves photocyclization techniques that could potentially be applicable to the synthesis of this compound (Musmar & Castle, 1991).

Potential Applications in Medical Research 5. Antagonistic Activities: A compound structurally similar to this compound was synthesized and evaluated for NK(1) antagonistic activities. This suggests a potential avenue for exploring similar activities in the compound of interest (Natsugari et al., 1999).

  • Microwave-Assisted Synthesis for Antitumor Activity: There's also research on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, which may have potential antitumor activity. This method and its outcomes could be relevant for similar compounds (Insuasty et al., 2013).

Mechanism of Action

Target of Action

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is a derivative of 1,6-naphthyridines . 1,6-Naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

It is known that 1,6-naphthyridines, to which this compound belongs, have a wide range of biological applications . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.

Biochemical Pathways

Given the wide range of biological applications of 1,6-naphthyridines , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological applications of 1,6-naphthyridines , it can be inferred that this compound may have various molecular and cellular effects.

Safety and Hazards

MTNC is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being studied. It has been reported to exhibit anticancer properties , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

methyl 6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-17(21)13-9-16(18)19-15-7-8-20(11-14(13)15)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLMCTGUSMQCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1CN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116600
Record name 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1706446-72-1
Record name 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706446-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-4-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
Reactant of Route 6
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Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

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